Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
Description
Properties
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonylamino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)11(12(16)19-4)15-20(17,18)10-7-5-9(14)6-8-10/h5-8,11,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTFLPZCSQZVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Bromobenzenesulfonyl Chloride with Methyl 2-Amino-3,3-Dimethylbutanoate
The most direct method involves reacting 4-bromobenzenesulfonyl chloride with methyl 2-amino-3,3-dimethylbutanoate under basic conditions.
Procedure :
- Reagents :
- Steps :
Alternative Pathway: Esterification of Preformed Sulfonamide Acid
For cases where the amine precursor is unavailable, a two-step approach is employed:
- Synthesize 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoic acid via sulfonylation.
- Perform esterification using methanol and catalytic sulfuric acid.
Esterification Conditions :
Optimization of Reaction Parameters
Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts yield and reaction time.
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |
|---|---|---|---|
| Time | 6 hours | 3–5 minutes | 20–25 minutes |
| Yield | 61–72% | 68–78% | 90–96% |
| Preferred Solvent | Ethanol | Ethanol | Ethanol |
Data adapted from sulfonamide synthesis studies.
Ultrasound irradiation reduces reaction time by enhancing mass transfer and activation energy, achieving near-quantitative yields. Polar aprotic solvents like ethanol improve solubility of intermediates, while dichloromethane is less effective due to poor nucleophile stabilization.
Temperature and Base Selection
- Temperature : Reactions proceed efficiently at 0–25°C; higher temperatures risk decomposition of the sulfonyl chloride.
- Base : Potassium carbonate outperforms sodium hydride in safety and cost, avoiding pyrophoric hazards.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
- Mass Spectrometry :
Industrial-Scale Considerations
Cost-Effective Catalysis
Solid acid catalysts (e.g., fly-ash:H₃PO₄) simplify workup and enable reuse, reducing waste. A study using 0.02 mg of catalyst achieved 94% yield in 20 minutes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfoxide under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfoxide derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
- Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3,3-dimethylbutanoate
Uniqueness
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards molecular targets.
Biological Activity
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 154825-97-5
- Molecular Formula : C11H13BrO2S
- Molecular Weight : 257.12 g/mol
- Structure : The compound features a sulfonamide group attached to a branched alkyl chain, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial properties against various strains of bacteria. A study on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide group plays a vital role in inhibiting bacterial growth .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Sulfonamide derivatives have been reported to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This mechanism may be attributed to the ability of the sulfonamide group to interact with specific enzymes involved in inflammation pathways .
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of sulfonamide derivatives.
- Methodology : Various concentrations of the compound were tested against standard bacterial strains.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
-
Anti-inflammatory Research :
- Objective : To assess the impact of sulfonamide compounds on inflammatory markers.
- Methodology : In vitro assays were conducted to measure cytokine levels in response to treatment with the compound.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed, supporting its potential as an anti-inflammatory agent.
Table of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for the preparation of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate?
Methodological Answer:
The synthesis typically involves two key steps: (1) sulfonylation of a 2-amino-3,3-dimethylbutanoate precursor with 4-bromophenylsulfonyl chloride and (2) esterification or protection of the carboxylic acid group. For the sulfonylation step, anhydrous conditions and a base (e.g., triethylamine) are critical to neutralize HCl byproducts and drive the reaction to completion. The 4-bromophenyl group can be introduced via Suzuki-Miyaura coupling using (4-bromophenyl)boronic acid and transition-metal catalysts (e.g., rhodium with BINAP ligands), as demonstrated in analogous syntheses of bromophenyl-containing esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
